6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c14-10-3-1-9(2-4-10)8-20-12-11(7-15-18)17-5-6-19-13(17)16-12/h1-7,18H,8H2/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHOWOPQGDGHQ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiazole Formation: : The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, under acidic or basic conditions.
Imidazole Ring Formation: : The imidazole ring is introduced through a condensation reaction involving a 1,2-diamine and a suitable carbonyl compound.
Chlorobenzyl Group Introduction: : The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol-containing intermediate.
Oxime Formation: : The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under acidic or neutral conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium thiolate (NaSCH3) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as a catalyst or an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s structure differs from analogs in two critical regions:
Sulfanyl Substituent: The [(4-chlorobenzyl)sulfanyl] group replaces the O-(3,4-dichlorobenzyl)oxime moiety found in CITCO.
Oxime Group: Unlike CITCO, which has a benzylated oxime (O-(3,4-dichlorobenzyl)oxime), this compound retains a free oxime (-NOH), which may influence solubility and hydrogen-bonding capacity .
Table 1: Structural Comparison of Selected Imidazothiazole Derivatives
| Compound Name | Substituent at 6-Position | Oxime Group Modification | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| CITCO | 4-Chlorophenyl | O-(3,4-Dichlorobenzyl)oxime | 436.74 | 338404-52-7 |
| Target Compound | (4-Chlorobenzyl)sulfanyl | Free oxime (-NOH) | ~326.3* | 339023-13-1† |
| 6-[(4-Methoxyphenyl)sulfanyl] analog | (4-Methoxyphenyl)sulfanyl | Free oxime (-NOH) | 320.38 | 320417-44-5 |
| SKF-86002 | 4-Fluorophenyl | None (aldehyde form) | 297.35 | 72873-74-6 |
*Estimated based on aldehyde precursor (C₁₂H₇ClN₂OS₂) + NH₂O.
CITCO (Benchmark Compound)
- CAR Agonism: CITCO selectively activates human CAR, inducing nuclear translocation and regulating xenobiotic-metabolizing enzymes (e.g., CYP2B6, CYP3A4) .
- Anticancer Effects: Inhibits brain tumor stem cell (BTSC) growth in vitro and in xenograft models .
- CYP Induction : Upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.67-fold) in human hepatocytes .
Target Compound and Structural Analogs
- However, the sulfanyl group’s electron-withdrawing effects could lower affinity .
- Analog Data: 6-[(4-Methoxyphenyl)sulfanyl] analog: The methoxy group’s electron-donating properties may improve solubility but reduce metabolic stability .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility :
- This contrasts with CITCO’s benzylated oxime, which is metabolically stable in hepatic assays .
Biological Activity
6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on various studies.
- Molecular Formula : C₁₃H₁₀ClN₃OS₂
- Molecular Weight : 323.821 g/mol
- Density : 1.5 ± 0.1 g/cm³
- LogP : 5.24
Biological Activity Overview
The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various biological activities, including:
- Antitumor Activity : Notably, compounds containing this scaffold have shown promising results against several cancer cell lines.
- Cytotoxicity : Studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxic effects, primarily through the induction of apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound and its derivatives possess potent anticancer activity. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4i | A549 (Lung) | 1.61 ± 1.92 | Induces apoptosis without cell cycle arrest |
| 5i | MCF7 (Breast) | 1.98 ± 1.22 | Induces apoptosis |
These findings suggest that the compound's efficacy may be linked to its ability to trigger apoptotic pathways in cancer cells while sparing normal cells from cytotoxic effects .
The mechanism by which this compound exerts its effects involves several key processes:
- Apoptosis Induction : The compound has been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .
- Cell Cycle Regulation : Although it induces apoptosis, it does not significantly arrest the cell cycle, allowing for a targeted approach to cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives can be influenced by structural modifications:
- Chlorobenzyl Substitution : The presence of the chlorobenzyl group enhances lipophilicity and improves cellular uptake.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly affect cytotoxicity and selectivity towards cancer cell lines.
Research has shown that electron-withdrawing groups like chlorine at specific positions on the phenyl ring are essential for enhancing anticancer activity .
Case Studies
Several studies have explored the efficacy of related compounds:
- Study on Cytotoxicity : A series of compounds related to imidazo[2,1-b][1,3]thiazoles were tested against various human cancer cell lines. The most potent derivatives showed IC₅₀ values in the low micromolar range and were effective in inducing apoptosis through mitochondrial pathways .
- Mechanistic Insights : Further investigations into the mechanism revealed that certain derivatives could inhibit specific kinases involved in cancer progression, suggesting a multifaceted approach to their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
